5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylbutyl)pyridazin-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(2)7-12-10(13)5-9(14-3)6-11-12/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
YQJZCKHJEGIYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C(=O)C=C(C=N1)OC |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Formation
The pyridazin-3(2H)-one core is commonly synthesized via condensation reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with β-diketones or α,β-unsaturated carbonyl compounds to form the pyridazinone ring.
Introduction of the 5-Methoxy Group
The 5-methoxy substituent is introduced either by starting with a methoxy-substituted precursor or by selective methylation of a hydroxy group at the 5-position after ring formation. Methoxylation is often achieved using sodium methoxide in methanol under controlled conditions to avoid over-alkylation or side reactions.
Alkylation at the 2-Position with 2-Methylbutyl Group
The 2-position alkylation is typically performed via nucleophilic substitution or alkylation reactions using 2-methylbutyl halides or related electrophiles. The reaction conditions are optimized to favor substitution at the 2-position of the pyridazinone ring.
Detailed Synthetic Route Example
Based on analogous pyridazinone derivatives and related heterocyclic syntheses, a plausible synthetic route is as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyridazinone core | Hydrazine hydrate + 1,4-dicarbonyl compound | Reflux in ethanol or suitable solvent |
| 2 | Introduction of 5-methoxy group | Treatment with sodium methoxide in methanol | Selective methylation at 5-position |
| 3 | Alkylation at 2-position | Reaction with 2-methylbutyl bromide or chloride in presence of base (e.g., K2CO3) | Performed in polar aprotic solvent like DMF at 50-80°C |
| 4 | Purification | Recrystallization or chromatography | To isolate pure this compound |
Research Findings and Optimization
Oxidation and Purification: Analogous compounds such as 5-methoxy-2-substituted benzimidazoles have been prepared using oxidation steps with hydrogen peroxide under mild conditions to avoid degradation, which may be adapted for pyridazinone derivatives to improve purity.
Use of Hydrochloride Salts: Conversion of intermediates to hydrochloride salts can facilitate purification and improve yields by crystallization.
Temperature Control: Alkylation and oxidation steps are often temperature-sensitive, with optimal yields obtained at 0–40°C for salt formation and 10°C for oxidation steps to minimize side reactions.
Solvent Selection: Dichloromethane, methanol, and ethyl acetate are commonly used solvents for extraction, reaction, and recrystallization steps to achieve high purity.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyridazinone formation | Hydrazine hydrate + diketone | Ethanol | Reflux (~78) | 6-8 h | 70-85 | Core ring formation |
| Methoxylation | Sodium methoxide | Methanol | 40-60 | 1-2 h | 80-90 | Selective methylation |
| Alkylation | 2-Methylbutyl bromide + K2CO3 | DMF | 50-80 | 4-6 h | 65-75 | Nucleophilic substitution |
| Purification | Recrystallization | Ethyl acetate/petroleum ether | Ambient | - | >95 purity | Final isolation |
Scientific Research Applications
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by detailed data tables and documented case studies.
Pharmacological Activity
Research has indicated that derivatives of pyridazine compounds exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, studies have shown that modifications in the pyridazine structure can enhance bioactivity against specific targets.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of several pyridazine derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were recorded, highlighting the compound's effectiveness.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 8 | Antimicrobial |
| Control Compound | 32 | Antimicrobial |
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural variations affect biological activity. Research involving this compound has focused on its interactions with biological targets.
Findings from SAR Analysis
The compound's methoxy group was found to play a pivotal role in enhancing its lipophilicity and, consequently, its bioavailability. Variations in the alkyl chain length and branching were systematically studied to optimize pharmacokinetic properties.
| Structural Variation | Observed Activity |
|---|---|
| Methoxy Group Present | Increased potency |
| Longer Alkyl Chain | Decreased solubility |
| Branched Alkyl Chain | Enhanced bioactivity |
Potential Therapeutic Applications
Given its promising bioactivity, this compound is being investigated for therapeutic applications in treating infections and possibly cancer.
Therapeutic Insights
Recent studies have suggested that this compound could serve as a lead structure for developing new antimicrobial agents or adjunct therapies in cancer treatment due to its ability to modulate cellular pathways.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways will depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Analysis
The biological and physicochemical properties of pyridazinone derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key compounds:
Table 1: Structural Comparison of Selected Pyridazin-3(2H)-one Derivatives
Key Observations:
- Electronic Effects : Methoxy groups at position 5 (target compound, ) donate electron density, while chlorine () or trifluoromethyl () groups withdraw electrons, altering reactivity and target binding.
- Bioactivity: Norflurazon’s herbicidal action is linked to its chloro and trifluoromethylphenyl groups , whereas antimicrobial activity in other derivatives correlates with alkyl or aryl substitutions .
Biological Activity
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study indicated that this compound significantly inhibits the growth of human lung adenocarcinoma cells (NCI-H1373), showcasing its potential as a therapeutic agent against various cancers . The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, which suggests that the compound may enhance the efficacy of existing cancer treatments by inducing synthetic lethality in cancer cells with defective DNA repair pathways.
The primary mechanism of action for this compound appears to involve the inhibition of PARP enzymes, which are implicated in the repair of single-strand DNA breaks. By inhibiting these enzymes, the compound promotes apoptosis in cancer cells, particularly those with pre-existing defects in their DNA repair mechanisms. This mechanism aligns with findings that indicate PARP inhibitors can synergize with chemotherapeutic agents to enhance anticancer effects .
Case Study: Inhibition of PARP in Cancer Cells
A recent study focused on the efficacy of this compound in various cancer models. The results highlighted its ability to significantly reduce cell viability in multiple cancer cell lines, suggesting broad-spectrum anticancer activity.
- Study Design : Various human cancer cell lines were treated with different concentrations of the compound.
- Results : The compound demonstrated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Table: Summary of Case Study Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
